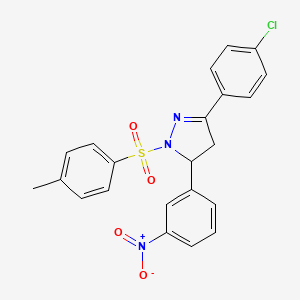

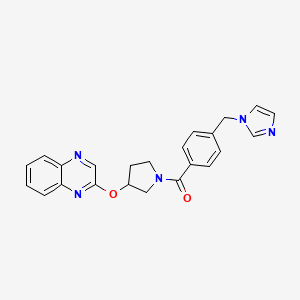

3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of pyrazoles, which have been extensively studied for their biological activities.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) highlighted the synthesis of novel pyrazoline derivatives, including compounds structurally related to "3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole," using microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities. Microwave irradiation offered advantages such as higher yields, environmental friendliness, and reduced reaction times compared to conventional methods. Some compounds exhibited significant anti-inflammatory and antibacterial properties, suggesting their potential as templates for developing new anti-inflammatory drugs (Ravula et al., 2016).

Optical Materials and Fluorescence Studies

Research on 2-pyrazoline derivatives by Barberá et al. (1998) explored the fluorescence and non-linear optical properties of these compounds. By altering the substituent in the phenyl ring, they were able to tune the physical properties of the compounds, with certain derivatives exhibiting fluorescence and others showing potential for non-linear optical applications. This study underscores the versatility of pyrazoline derivatives in the development of optical materials (Barberá et al., 1998).

Organic Light Emitting Diodes (OLEDs)

A study by Lu et al. (2000) synthesized pyrazoline derivatives showing efficient photoluminescence in solid state and solution, making them suitable as blue light-emitting materials for OLEDs. This research illustrates the potential of pyrazoline derivatives in the development of electronic and optoelectronic devices (Lu et al., 2000).

Antiproliferative Effects and Nanotechnology Applications

Alfei et al. (2022) developed water-soluble formulations of a pyrazole derivative with in vitro antiproliferative effects on cancer cell lines, using dendrimer and liposome-based strategies. This work demonstrates the application of nanotechnology in making pyrazole derivatives more soluble and potentially applicable in cancer therapy (Alfei et al., 2022).

Antimicrobial Agents

El-ziaty et al. (2016) synthesized a new class of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones with potent antimicrobial activity. This research underscores the potential of pyrazoline derivatives in the development of new antimicrobial agents (El-ziaty et al., 2016).

properties

IUPAC Name |

5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O4S/c1-15-5-11-20(12-6-15)31(29,30)25-22(17-3-2-4-19(13-17)26(27)28)14-21(24-25)16-7-9-18(23)10-8-16/h2-13,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASCLSMCROMFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(phenylamino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2670442.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2670448.png)

![4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2670449.png)

![N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2670450.png)